(Cyanomethyl)trimethylphosphanium iodide chemical structure
(Cyanomethyl)trimethylphosphanium iodide chemical structure
Structure, Synthesis, and Reactivity Profile
Executive Technical Summary
(Cyanomethyl)trimethylphosphanium iodide (CAS: 42843-99-2) is a specialized organophosphorus salt utilized primarily as a precursor for Wittig olefination and as a dual-mode alkylating reagent in organic synthesis. Structurally, it consists of a quaternary phosphorus cation bearing three methyl groups and one cyanomethyl moiety, balanced by an iodide counterion.
Its utility in drug development stems from its ability to introduce the acrylonitrile motif (
| Property | Data |
| IUPAC Name | (Cyanomethyl)(trimethyl)phosphanium iodide |
| CAS Number | 42843-99-2 |
| Formula | |
| Molecular Weight | 243.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar aprotic solvents (DMSO, Acetonitrile); sparingly soluble in non-polar solvents. |
| Melting Point | 212–216 °C (Decomposes) |
Structural Analysis & Physiochemical Properties
The reactivity of (cyanomethyl)trimethylphosphanium iodide is dictated by the electron-withdrawing nature of the nitrile group (
-
Acidity of
-Protons: The cationic phosphorus center ( ) combined with the group significantly lowers the pKa of the methylene protons ( ), making them easily deprotonated by weak-to-moderate bases (e.g., , ) to form the corresponding ylide . -
Steric Profile: Unlike triphenylphosphonium analogs, the trimethyl groups provide minimal steric hindrance. This results in higher nucleophilicity of the resulting ylide but generally lower stereoselectivity (
ratios) compared to bulkier analogs, unless specific conditions are employed. -
Counterion Effect: The iodide ion (
) is a soft nucleophile. While generally stable, it can participate in equilibrium processes or act as a leaving group in specific substitution reactions.
Synthetic Protocol: Preparation of the Salt
Objective: Synthesis of (Cyanomethyl)trimethylphosphanium iodide from trimethylphosphine and iodoacetonitrile.
Reagents & Equipment
-
Trimethylphosphine (
): 1.0 M solution in THF (Pyrophoric/Toxic – Handle in Glovebox or Schlenk line). -
Iodoacetonitrile (
): High purity (Toxic/Lachrymator). -
Solvent: Anhydrous Toluene or THF.
-
Atmosphere: Dry Nitrogen (
) or Argon.
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with
. -
Solvent Charge: Add anhydrous Toluene (50 mL) to the flask.
-
Reagent Addition (Electrophile): Add Iodoacetonitrile (10 mmol, 1.67 g) via syringe. Cool the solution to 0°C using an ice bath.
-
Reagent Addition (Nucleophile): Slowly add Trimethylphosphine (10 mmol, 10 mL of 1.0 M solution) dropwise over 15 minutes.
-
Note: The reaction is exothermic. A white precipitate should begin to form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Isolation: Filter the white solid under an inert atmosphere (or rapid filtration in air if humidity is low).
-
Purification: Wash the filter cake with cold diethyl ether (
mL) to remove unreacted precursors. -
Drying: Dry the solid under high vacuum (0.1 mmHg) for 4 hours to yield the target salt.
Validation Criteria
-
NMR (DMSO-
): 1.9 (d, Hz, 9H, ), 4.1 (d, Hz, 2H, ). -
NMR: Single peak typically observed around
+25 to +30 ppm (relative to ).
Synthesis Workflow Diagram
Figure 1: Synthetic workflow for the preparation of (Cyanomethyl)trimethylphosphanium iodide via Sn2 reaction.
Reactivity Profile: The Wittig-Acrylonitrile Nexus
The primary application of this salt in drug discovery is the synthesis of
Mechanism of Action
-
Deprotonation: A base (e.g., NaH or KOtBu) removes an acidic proton from the
-carbon, generating the phosphorus ylide. -
Nucleophilic Attack: The ylide carbon attacks the carbonyl carbon of an aldehyde/ketone.
-
Oxaphosphetane Formation: A four-membered ring intermediate forms.[1][2]
-
Elimination: The strong P=O bond formation drives the collapse of the ring, releasing trimethylphosphine oxide and the alkene.
Stereoselectivity: Due to the electron-withdrawing nitrile group, the ylide is "stabilized."[1] Stabilized ylides typically favor the formation of the (E)-alkene isomer, although the small trimethyl group on phosphorus may erode this selectivity compared to triphenyl analogs.
Wittig Reaction Pathway Diagram
Figure 2: Mechanistic pathway for the Wittig olefination converting aldehydes to acrylonitriles.
Advanced Application: The Zaragoza Homologation
Beyond standard Wittig chemistry, this reagent is used in "dual mode" reactions for the conversion of alcohols to nitriles with a two-carbon homologation (Zaragoza, 2002).
-
Concept: The phosphonium salt acts as an activator for the alcohol (similar to Mitsunobu chemistry) and provides the cyanide source.
-
Reaction:
(via intermediate rearrangement/hydrolysis). -
Utility: Allows for the direct synthesis of homologous nitriles from alcohols without converting to halides first.[3]
Safety & Handling Protocols
Hazard Class: Acute Toxin, Irritant.
-
Precursor Toxicity:
-
Trimethylphosphine: Pyrophoric and neurotoxic. Must be handled under inert gas.
-
Iodoacetonitrile: Fatal if swallowed/inhaled. Alkylating agent. Use double-gloving (Nitrile/Laminate) and work in a certified fume hood.
-
-
Salt Handling: While the salt is less volatile than its precursors, it is an organophosphorus iodide. Avoid dust inhalation.
-
Waste Disposal: Quench unreacted phosphines with bleach (sodium hypochlorite) to oxidize P(III) to P(V) before disposal. Segregate halogenated organic waste.
References
-
Zaragoza, F. (2002).[3] "One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action." Journal of Organic Chemistry, 67(14), 4963–4964.[4]
-
Sigma-Aldrich. (n.d.). "(Cyanomethyl)trimethylammonium iodide Safety Data Sheet." (Note: Analogous cation structure for safety classification).
- Wittig, G., & Schöllkopf, U. (1954). "Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I." Chemische Berichte, 87(9), 1318-1330.
-
Biosynth. (2023).[5] "(Cyanomethyl)(trimethyl)phosphonium iodide Product Data."
- Anders, E., & Gaessler, W. (1987). "Phosphonium ylides: reactivity and structure." The Chemistry of Organophosphorus Compounds.
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. One-Step Conversion of Alcohols into Nitriles with Simultaneous Two Carbon Chain Elongation. (Cyanomethyl)trimethylphosphonium Iodide as a Reagent with a Dual Mode of Action [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy (Cyanomethyl)trimethylphosphanium iodide | 42843-99-2 [smolecule.com]
